![molecular formula C23H25N5O2 B2716527 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767318-41-2](/img/structure/B2716527.png)
7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is part of a broader class of compounds known as triazolopyrimidines, which have been the subject of various research studies focusing on their synthesis and characterization. For instance, Gilava et al. (2020) explored the synthesis of a series of triazolopyrimidines using Biginelli protocol, further characterizing them with IR, NMR, mass spectroscopic techniques, and elemental analyses (Gilava, Patel, Ram, & Chauhan, 2020).
Antimicrobial and Antioxidant Activity
Research has also focused on the biological activities of these compounds. For example, the study by Gilava et al. (2020) evaluated their antimicrobial and antioxidant activities. This is significant as it suggests potential applications of these compounds in the development of new antimicrobial and antioxidant agents (Gilava, Patel, Ram, & Chauhan, 2020).
Antiviral Activity
Another interesting application area is the antiviral activity of triazolopyrimidines. A study by Saxena et al. (1990) synthesized various analogues of this class and evaluated their effectiveness against human cytomegalovirus and herpes simplex virus type 1, indicating a potential role in antiviral therapies (Saxena, Coleman, Drach, & Townsend, 1990).
Application in Hydrogen-bonded Supramolecular Assemblies
Moreover, these compounds have been investigated for their potential in creating novel supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their use as ligands for co-crystallization with diaza-crowns, leading to the formation of hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Potential in Cancer Research
Additionally, the synthesized triazolopyrimidines have shown potential in cancer research. Riyadh (2011) reported the synthesis of N-arylpyrazole-containing enaminones and their reactions leading to the formation of compounds like [1,2,4]triazolo[4,3-a]pyrimidines, which exhibited cytotoxic effects against human breast and liver carcinoma cell lines (Riyadh, 2011).
Antibacterial Activities
The antibacterial properties of these compounds have also been a focus of study. El-Agrody et al. (2000) synthesized several new derivatives and studied their antimicrobial activities, with some showing promising results (El-Agrody, El-Hakim, El-latif, Fakery, El-Sayed, & El-Ghareab, 2000).
Mecanismo De Acción
Target of Action
Related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been reported to interact with various targets such as c-met kinase and tubulin .
Mode of Action
Related compounds have been shown to inhibit their targets, leading to downstream effects .
Biochemical Pathways
Related compounds have been shown to affect pathways related to their targets .
Result of Action
Related compounds have been shown to exhibit anti-tumor activity and inhibit the growth of certain cancer cell lines .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-14(2)16-9-11-17(12-10-16)21-20(15(3)26-23-24-13-25-28(21)23)22(29)27-18-7-5-6-8-19(18)30-4/h5-14,21H,1-4H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRBTBJLNSLPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


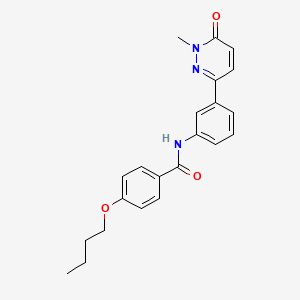
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2716454.png)
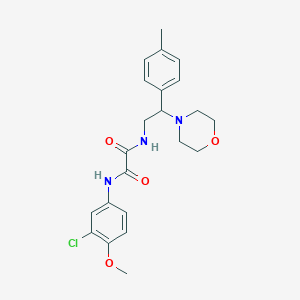
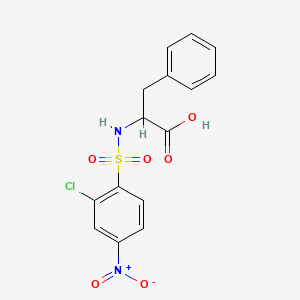

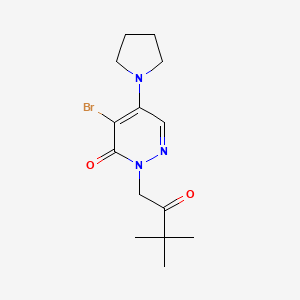

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
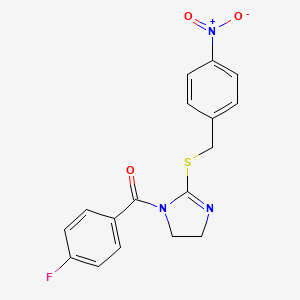
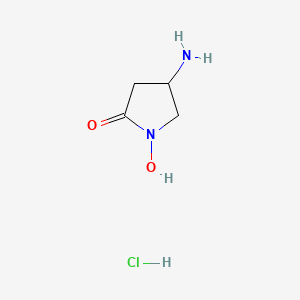
![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)
